molecular formula C9H8N2O B1384387 4-(1H-Pyrazol-3-yl)phenol CAS No. 68535-53-5

4-(1H-Pyrazol-3-yl)phenol

Cat. No. B1384387
CAS RN: 68535-53-5
M. Wt: 160.17 g/mol
InChI Key: BMTMKKHYTIDVKH-UHFFFAOYSA-N
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Description

“4-(1H-Pyrazol-3-yl)phenol” is a chemical compound that belongs to the class of organic compounds known as phenols . It is also known as 3-(5-Fluoro-2-hydroxyphenyl)pyrazole .


Synthesis Analysis

An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described . Isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established .


Molecular Structure Analysis

The molecular formula of “4-(1H-Pyrazol-3-yl)phenol” is C9H8N2O . The molecular weight is 160.17 . The structure of this compound was characterized by an in-depth analysis of NMR spectral data, which were obtained through a combination of standard and advanced NMR spectroscopy techniques .


Chemical Reactions Analysis

The compound “4-(1H-Pyrazol-3-yl)phenol” can undergo various chemical reactions. For instance, 4-Chloro-2-(1H-pyrazol-3-yl)phenol undergoes Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 to afford NCH2N-linked bis(3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl)-substituted diazacrown ether (98% yield) .


Physical And Chemical Properties Analysis

The melting point of “4-(1H-Pyrazol-3-yl)phenol” is 211-214ºC (lit.) . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

Molecular Structure and Spectroscopic Data Analysis

Research on related compounds of 4-(1H-Pyrazol-3-yl)phenol, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, involves molecular structure and spectroscopic data analysis using techniques like DFT (B3LYP) with basis set calculations. This includes optimizing the molecule’s geometry, recording vibrational spectra, and assigning fundamental vibrations. The study also involves calculating molecular parameters like bond length and bond angle, and understanding intramolecular charge transfer through natural bond orbital analysis (NBO) (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Applications in Copper Extraction

Alkyl-substituted phenolic pyrazoles, such as 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol, have been shown to function effectively as copper extractants. The substitution in the phenol ring of these extractants significantly affects their strength, with inter-ligand hydrogen bonding playing a key role in stabilizing Cu-complexes, forming pseudomacrocyclic structures. These compounds show potential for use in solvent extraction reagents in industrial settings (Healy et al., 2016).

Antioxidant Effects in DNA Protection

Studies on pyrazoles like 4-(1,3-diphenyl-1H-pyrazol-5-yl)phenol and related compounds have demonstrated their antioxidant properties, especially in the context of DNA protection. These compounds are capable of scavenging radicals and protecting DNA against various forms of induced oxidation. The structure, involving a phenyl group forming a dendritic structure with pyrazole as the core, contributes to their antioxidant abilities, indicating potential applications in biological and medicinal fields (Li & Liu, 2012, 2013).

Antimicrobial Activity

Derivatives of 4-(1H-Pyrazol-3-yl)phenol, such as those synthesized from 3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones, have been screened for antibacterial activity against various bacteria, showing significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Shaikh et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-6-10-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTMKKHYTIDVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499243
Record name 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-3-yl)phenol

CAS RN

68535-53-5
Record name 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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